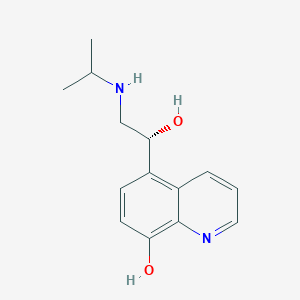
Quinterenol, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Quinterenol, ®-, involves several synthetic routes. One common method is the asymmetric hydrogenation of 3-quinuclidinone using a chiral catalyst such as RuXY-Diphosphine-bimaH. This reaction is carried out under mild conditions and yields optically pure 3-quinuclidinol with high enantioselectivity . Industrial production methods may involve similar catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
Quinterenol, ®-, undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include derivatives of Quinterenol with modified functional groups .
Scientific Research Applications
Quinterenol, ®-, has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound in studies of beta-adrenergic stimulants and their interactions with receptors.
Industry: Its chemical properties make it useful in the synthesis of other pharmacologically active compounds.
Mechanism of Action
Quinterenol, ®-, exerts its effects by acting as a beta-adrenergic agonist. It binds to beta-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscle tissues, particularly in the respiratory tract, and an increase in heart rate and cardiac output .
Comparison with Similar Compounds
Quinterenol, ®-, can be compared with other beta-adrenergic stimulants such as isoproterenol and salbutamol. While all these compounds act on beta-adrenergic receptors, Quinterenol has a slower onset of action and a longer duration of effect compared to isoproterenol . Similar compounds include:
Isoproterenol: A non-selective beta-adrenergic agonist used to treat bradycardia and heart block.
Salbutamol: A selective beta-2 adrenergic agonist commonly used as a bronchodilator in asthma and COPD.
Quinterenol’s unique properties, such as its longer duration of action, make it a valuable compound for specific therapeutic applications .
Properties
CAS No. |
99396-49-3 |
|---|---|
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
5-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]quinolin-8-ol |
InChI |
InChI=1S/C14H18N2O2/c1-9(2)16-8-13(18)10-5-6-12(17)14-11(10)4-3-7-15-14/h3-7,9,13,16-18H,8H2,1-2H3/t13-/m0/s1 |
InChI Key |
RSDQHEMTUCMUPQ-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)NC[C@@H](C1=C2C=CC=NC2=C(C=C1)O)O |
Canonical SMILES |
CC(C)NCC(C1=C2C=CC=NC2=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















